

# Claturafenib (PF-07799933): In Vivo Study Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Claturafenib (PF-07799933), also known as ARRY-440, is an orally active, brain-penetrant, and selective pan-mutant BRAF inhibitor.[1][2][3] It has demonstrated potent anti-tumor activity in preclinical models of BRAF-mutant cancers, including those with V600 and non-V600 mutations.[2][4] Claturafenib works by inhibiting the BRAF protein, a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.[2][3] This document provides detailed application notes and protocols for conducting in vivo studies with Claturafenib, including information on its mechanism of action, formulation, and administration in animal models.

#### **Mechanism of Action**

Claturafenib is an orthosteric inhibitor that targets both monomeric (Class I) and dimeric (Class II and III) forms of mutant BRAF.[3][5] It effectively suppresses the downstream phosphorylation of ERK (pERK) in cells harboring a wide range of BRAF mutations.[1][3] A key feature of Claturafenib is its ability to disrupt mutant-BRAF:wild-type-CRAF dimers, a mechanism of resistance to first-generation BRAF inhibitors, while sparing wild-type BRAF signaling, thus potentially mitigating paradoxical activation of the pathway.[3][6]

### **Signaling Pathway**





Click to download full resolution via product page

Caption: Claturafenib inhibits mutant BRAF in the MAPK/ERK pathway.



## **Quantitative Data Summary**

The following tables summarize the in vitro and in vivo efficacy of Claturafenib.

Table 1: In Vitro Inhibition of pERK by Claturafenib[1][3][7]

| Cell Line           | BRAF Mutation Class IC50 (nM) |           |
|---------------------|-------------------------------|-----------|
| HT29                | Class I (V600E)               | 1.6       |
| Various             | Class I                       | 0.7 - 7   |
| Various             | Class II                      | 10 - 14   |
| Various             | Class III                     | 0.8 - 7.8 |
| Various             | Indel                         | 113 - 179 |
| Acquired Resistance | BRAF p61 splice variant 59    |           |
| Acquired Resistance | NRASQ61K                      | 16        |
| BRAF Wild-Type      | N/A                           | ≥9,800    |

Table 2: In Vivo Efficacy of Claturafenib in Xenograft Models[1]

| Animal Model        | Tumor Model  | Treatment                     | Outcome          |
|---------------------|--------------|-------------------------------|------------------|
| Female Foxn1nu mice | CTG-1441 PDX | 30 mg/kg, p.o., once daily    | Tumor regression |
| Female Foxn1nu mice | CTG-0362 PDX | 30 mg/kg, p.o., once daily    | Tumor regression |
| Female Foxn1nu mice | BxPC-3       | 30 mg/kg, p.o., once<br>daily | Tumor regression |

# Experimental Protocols In Vivo Xenograft Study Workflow





Click to download full resolution via product page

Caption: General workflow for a **Claturafenib** in vivo xenograft study.



### Formulation of Claturafenib for Oral Administration

**Claturafenib** is poorly soluble in water, requiring a specific vehicle for in vivo administration. Below are several reported formulations. It is recommended to test the solubility and stability of the chosen formulation prior to the study.

Formulation 1 (PEG300/Tween-80/Saline)[1][4]

- Components: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
- Solubility: ≥ 2.5 mg/mL[1]
- Preparation Protocol:
  - Dissolve the required amount of Claturafenib in DMSO to create a stock solution (e.g., 25 mg/mL).
  - In a separate tube, add the required volume of the DMSO stock solution to PEG300 and mix thoroughly.
  - Add Tween-80 to the mixture and mix until clear.
  - Add saline to reach the final volume and mix thoroughly.
  - The solution should be prepared fresh daily. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Formulation 2 (SBE-β-CD)[1]

- Components: 10% DMSO, 90% (20% SBE-β-CD in Saline)
- Solubility: ≥ 2.5 mg/mL[1]
- Preparation Protocol:
  - Prepare a 20% SBE-β-CD solution in saline.
  - Dissolve Claturafenib in DMSO.



Add the DMSO stock solution to the SBE-β-CD solution and mix.

Formulation 3 (Corn Oil)[1][2]

- Components: 10% DMSO, 90% Corn Oil
- Solubility: ≥ 2.5 mg/mL[1]
- Preparation Protocol:
  - Dissolve Claturafenib in DMSO.
  - Add the DMSO stock solution to the corn oil and mix thoroughly.

### **Animal Dosing and Monitoring Protocol**

This protocol is a general guideline and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) regulations.

- Animal Model: Female athymic nude mice (Foxn1nu) are a suitable model for xenograft studies.[1]
- Tumor Implantation: Subcutaneously implant tumor cells or patient-derived xenograft (PDX) fragments into the flank of the mice.
- Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
- Randomization: Randomize animals into treatment and vehicle control groups.
- Dosing:
  - Dose: A dose of 30 mg/kg has been shown to be effective.[1]
  - Administration: Administer Claturafenib or vehicle control orally (p.o.) once daily using a gavage needle.
  - Volume: The dosing volume should be calculated based on the animal's body weight (e.g., 10 mL/kg).



#### · Monitoring:

- Measure tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Record the body weight of each animal at least twice a week to monitor for toxicity.
- Observe the animals daily for any clinical signs of distress or toxicity.
- Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or based on other predefined criteria (e.g., tumor ulceration, significant body weight loss).
- Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic (e.g., pERK levels) and pharmacokinetic analysis.

## **Concluding Remarks**

**Claturafenib** is a promising pan-mutant BRAF inhibitor with significant preclinical anti-tumor activity. The protocols and data presented here provide a foundation for designing and conducting in vivo studies to further evaluate its efficacy and mechanism of action. Adherence to appropriate animal welfare guidelines and rigorous experimental design are crucial for obtaining reliable and reproducible results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Claturafenib (PF-07799933; ARRY-440) | 2754408-94-9 | pan-mutant BRAF inhibitor | InvivoChem [invivochem.com]
- 4. Claturafenib | PF-07799933 | selective BRAF inhibitor | TargetMol [targetmol.com]



- 5. claturafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivochem.net [invivochem.net]
- To cite this document: BenchChem. [Claturafenib (PF-07799933): In Vivo Study Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610645#claturafenib-pf-07799933-in-vivo-study-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com